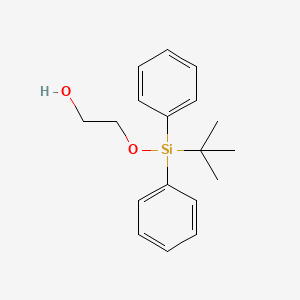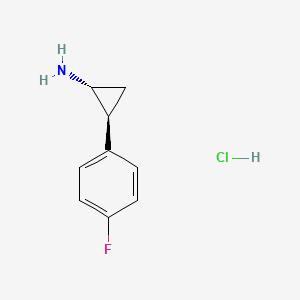
2-(t-Butyldiphenylsilanyloxy)Ethanol
概述
描述
2-(t-Butyldiphenylsilanyloxy)Ethanol is a chemical compound with the molecular formula C18H24O2Si and a molecular weight of 300.5 g/mol . It is commonly used in research and industrial applications due to its unique properties and reactivity. The compound appears as a colorless to light yellow liquid and is soluble in organic solvents such as ether and dichloromethane .
作用机制
Target of Action
2-(Tert-butyldiphenylsilanyloxy)ethanol, also known as TBDPSEO, is an organic compound that contains a siloxane group and a hydroxyl group. This compound belongs to the family of organosilicon compounds and is commonly used as a reagent in organic synthesis due to its properties as a silylating agent. It is primarily used as an intermediate in organic synthesis .
Mode of Action
TBDPSEO can undergo esterification reaction with other alcohol compounds . Under the catalysis of acid or base, a hydrolysis reaction may occur, generating corresponding silanols and alcohol compounds . It may also react with organometallic reagents such as Grignard reagents to generate new organosilicon compounds .
Pharmacokinetics
, and slightly soluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of TBDPSEO’s action is the synthesis of other complex organosilicon compounds . As an intermediate in organic synthesis, it can be used as a protective group or precursor, contributing to the formation of these compounds .
生化分析
Biochemical Properties
It is known to undergo esterification reactions with other alcohol compounds and hydrolysis reactions under the catalysis of acid or base, generating corresponding silanols and alcohol compounds . It may also react with organometallic reagents such as Grignard reagents to generate new organosilicon compounds .
Temporal Effects in Laboratory Settings
2-(Tert-butyldiphenylsilanyloxy)ethanol is stable at room temperature and pressure, but may undergo decomposition or reaction under strong acid or alkali conditions
准备方法
The synthesis of 2-(t-Butyldiphenylsilanyloxy)Ethanol typically involves the reaction of ethylene glycol with tert-butyldiphenylsilyl chloride in the presence of imidazole as a catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at room temperature under a nitrogen atmosphere for approximately 14.5 hours. The resulting mixture is then purified using silica gel chromatography to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
2-(t-Butyldiphenylsilanyloxy)Ethanol undergoes various chemical reactions, including:
Esterification: It can react with other alcohol compounds to form esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce silanols and alcohol compounds.
Reactions with Organometallic Reagents: It can react with reagents such as Grignard reagents to form new organosilicon compounds.
Common reagents used in these reactions include acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(t-Butyldiphenylsilanyloxy)Ethanol has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is employed in the development of new materials with unique properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Biological Studies: It is used in the study of biological processes and interactions
相似化合物的比较
2-(t-Butyldiphenylsilanyloxy)Ethanol can be compared with other similar compounds such as:
- 2-(Trimethylsilanyloxy)Ethanol
- 2-(Triethylsilanyloxy)Ethanol
- 2-(Triphenylsilanyloxy)Ethanol
These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications. The unique tert-butyldiphenylsilyl group in this compound provides distinct steric and electronic properties, making it particularly useful in specific synthetic and research applications .
属性
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2Si/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDWGTFDBMALGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)

![2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3067665.png)






![12-hydroxy-1,10-di(phenanthren-9-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067711.png)
![N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3067720.png)

![12-Hydroxy-1,10-bis(4-nitrophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067736.png)
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067737.png)
